REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:21])[C:11]=1[C:12](=[O:20])[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)[CH2:5][N:6]=[N+:7]=[N-:8].[C:22]([CH2:24][C:25]([NH2:27])=[O:26])#[N:23].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[NH2:23][C:22]1[N:6]([CH2:5][C:4]2[CH:3]=[C:2]([Cl:1])[C:11]([C:12](=[O:20])[C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)=[C:10]([Cl:21])[CH:9]=2)[N:7]=[N:8][C:24]=1[C:25]([NH2:27])=[O:26] |f:2.3.4|
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Name
|
3,5-dichloro-4-(4′-chlorobenzoyl)benzyl azide
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Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN=[N+]=[N-])C=C(C1C(C1=CC=C(C=C1)Cl)=O)Cl
|
Name
|
|
Quantity
|
1.69 mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
6.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NN1CC1=CC(=C(C(=C1)Cl)C(C1=CC=C(C=C1)Cl)=O)Cl)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |